Product packaging for 3-(3,4-Difluorophenyl)butanoic acid(Cat. No.:CAS No. 1042641-92-8)

3-(3,4-Difluorophenyl)butanoic acid

Cat. No.: B3374849
CAS No.: 1042641-92-8
M. Wt: 200.18 g/mol
InChI Key: XEGNLSSZSLFSBH-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)butanoic acid ( 1042641-92-8) is a high-purity organic compound with the molecular formula C 10 H 10 F 2 O 2 and a molecular weight of 200.18 g/mol . It is a fluorinated butanoic acid derivative, a class of molecules where the incorporation of fluorine atoms is a critical strategy in modern drug design. The presence of fluorine can significantly influence a molecule's conformation, polarity, and metabolic stability, making it a valuable building block in medicinal chemistry . This compound serves as a key synthetic intermediate in the research and development of novel pharmaceutical agents. Its structure is particularly relevant in the exploration of anticancer therapies. Research into similar 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated promising cytotoxic effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) in both 2D and 3D culture models . The butanoic acid chain provides a handle for further chemical modification, allowing researchers to link the 3,4-difluorophenyl moiety to other pharmacologically active structures, such as hydrazones, which are known to exhibit a range of biological activities . This product is designated for Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F2O2 B3374849 3-(3,4-Difluorophenyl)butanoic acid CAS No. 1042641-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(4-10(13)14)7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGNLSSZSLFSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042641-92-8
Record name 3-(3,4-difluorophenyl)butanoic acid
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Synthetic Methodologies and Reaction Pathways Leading to 3 3,4 Difluorophenyl Butanoic Acid and Its Analogues

Established Synthetic Routes to Substituted Butanoic Acid Frameworks

The creation of butanoic acid derivatives bearing an aryl group at the C3 position can be achieved through both classical and modern synthetic routes. These methods offer flexibility in terms of starting materials and allow for the preparation of both racemic and enantiomerically pure products.

Conventional Multistep Synthesis Strategies

Conventional approaches to 3-arylbutanoic acids, including the difluorinated target compound, often commence from readily available aromatic precursors. A common strategy involves the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with an aromatic ring. chemicalbook.comprepchem.comorgsyn.orggoogle.comsigmaaldrich.com For instance, 1,2-difluorobenzene (B135520) can be acylated with an appropriate four-carbon acylating agent, such as crotonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.comsigmaaldrich.com This reaction typically forms an α,β-unsaturated ketone. The resulting ketone can then be reduced to the corresponding alkane, which is subsequently oxidized to the carboxylic acid. Alternatively, the ketone can be reduced to a secondary alcohol, which is then oxidized to the final acid product.

Another versatile method is the Reformatsky reaction, which involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. guidechem.comgoogle.com To synthesize 3-(3,4-Difluorophenyl)butanoic acid, one could start with 3',4'-difluoroacetophenone. Reaction with an α-bromo ester, such as ethyl bromoacetate (B1195939), and activated zinc dust generates a zinc enolate that adds to the ketone, forming a β-hydroxy ester. guidechem.com Subsequent dehydration of this alcohol to an α,β-unsaturated ester, followed by catalytic hydrogenation, would yield the saturated ester, which can be hydrolyzed to the desired butanoic acid.

Enantioselective Synthesis Approaches for Chiral Derivatives

The demand for enantiomerically pure chiral compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthetic methods. A highly effective strategy for preparing chiral 3-arylbutanoic acids is the transition metal-catalyzed asymmetric conjugate addition (ACA) of an arylboronic acid to an α,β-unsaturated ester.

A well-documented example that can be adapted for the synthesis of (S)- or (R)-3-(3,4-difluorophenyl)butanoic acid is the large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid. This procedure utilizes a rhodium catalyst complexed with a chiral BINAP ligand (e.g., (R)-BINAP for the (S)-product). In this approach, 3,4-difluorophenylboronic acid would be added to ethyl crotonate in a 1,4-conjugate fashion. The reaction is typically carried out in a solvent system like dioxane and water, with a base such as triethylamine. This method is known for its high yields and excellent enantioselectivity. The resulting chiral ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) in a methanol/water mixture) to yield the final enantiomerically enriched carboxylic acid.

Precursor Chemistry and Starting Materials Employed in Synthesis

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound. The choice of precursors is dictated by the specific synthetic route being employed.

Key precursors for the synthesis include:

1,2-Difluorobenzene: This serves as the foundational aromatic ring for methods like Friedel-Crafts acylation.

3',4'-Difluoroacetophenone: A crucial starting material for syntheses involving the Reformatsky reaction or other additions to a ketone.

3,4-Difluorophenylboronic Acid: This is the key arylating agent in modern catalytic methods such as the rhodium-catalyzed asymmetric conjugate addition. chemicalbook.com It can be prepared from 1-bromo-3,4-difluorobenzene via a Grignard reaction with magnesium, followed by quenching with a trialkyl borate (B1201080) like tri-isopropyl borate.

Crotonic Acid Derivatives: Reagents like ethyl crotonate or crotonyl chloride provide the four-carbon backbone. Ethyl crotonate is a common Michael acceptor in conjugate additions, while crotonyl chloride can be used in Friedel-Crafts acylations.

α-Halo Esters: Compounds such as ethyl bromoacetate are essential for the Reformatsky reaction. guidechem.com

The following table summarizes the key precursors and their roles in the synthesis.

Key Reaction Mechanisms Involved in the Formation of the Chemical Compound and its Derivatives

The synthesis of this compound relies on several fundamental reaction mechanisms to construct the carbon skeleton and manipulate functional groups.

Carbon-Carbon Bond Formation Reactions (e.g., Reformatsky Reactions, Friedel-Crafts Acylations)

Friedel-Crafts Acylation: This reaction is a classic example of electrophilic aromatic substitution. orgsyn.orggoogle.com The mechanism begins with the activation of an acyl chloride (e.g., crotonyl chloride) by a Lewis acid catalyst, such as AlCl₃, to form a highly electrophilic acylium ion. chemicalbook.comsigmaaldrich.com The π-electron system of the 1,2-difluorobenzene ring then acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. google.com Finally, a base (such as the AlCl₄⁻ complex) abstracts a proton from the ring, restoring aromaticity and yielding the acylated product, 4-(3,4-difluorophenyl)but-3-en-2-one. chemicalbook.comsigmaaldrich.com

Reformatsky Reaction: This reaction provides a method for forming β-hydroxy esters. guidechem.com The mechanism starts with the oxidative insertion of zinc metal into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromoacetate) to form an organozinc reagent, often called a Reformatsky enolate. This enolate is less reactive than a typical Grignard reagent or lithium enolate, which prevents it from reacting with the ester functionality. guidechem.com The organozinc reagent then adds to the carbonyl carbon of a ketone, such as 3',4'-difluoroacetophenone. The resulting intermediate is a zinc alkoxide, which upon acidic workup, is protonated to give the final β-hydroxy ester. guidechem.com

Functional Group Transformations (e.g., Hydrolysis, Oxidation, Reduction, Amidation)

Hydrolysis: The final step in many synthetic routes to carboxylic acids involves the hydrolysis of an ester precursor. This transformation can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, is often preferred because it is an irreversible process that goes to completion. In this reaction, a hydroxide ion (from NaOH, for example) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form the carboxylic acid. Under basic conditions, the acidic proton of the carboxylic acid is immediately abstracted by the alkoxide or another base molecule, forming a carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Oxidation: The conversion of other functional groups into a carboxylic acid is a common strategy. For instance, a primary alcohol can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The corresponding aldehyde can also be oxidized to a carboxylic acid. In the context of synthesizing the target compound, an intermediate like 4-(3,4-difluorophenyl)butan-2-ol (B13594354) could potentially be synthesized and then its side chain cleaved and oxidized, though this is a less direct route.

Reduction: Reduction reactions are crucial for converting intermediates into the desired saturated butanoic acid structure. For example, if a Friedel-Crafts acylation yields an unsaturated ketone, the carbon-carbon double bond can be reduced via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). Similarly, a ketone carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using methods like the Wolff-Kishner or Clemmensen reductions. prepchem.com The β-hydroxy ester formed in a Reformatsky reaction can be dehydrated, and the resulting C=C double bond can be reduced.

Amidation: While the primary focus is on the carboxylic acid, its derivatives, such as amides, are also significant. The carboxylic acid can be converted to an amide by reaction with an amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with an amine to form the corresponding amide. Direct reaction between a carboxylic acid and an amine is also possible but usually requires high temperatures.

Stereocontrolled Reactions

The synthesis of specific stereoisomers of this compound is of significant interest due to the differential biological activity often exhibited by enantiomers of chiral molecules. Stereocontrolled reactions aim to produce a single, desired stereoisomer in high yield and purity, avoiding the need for challenging and often inefficient chiral resolution of racemic mixtures. Various strategies have been developed for the asymmetric synthesis of β-aryl butanoic acids and their analogues, which can be adapted for the preparation of enantiomerically enriched this compound.

One prominent method involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral oxazolidinones can be acylated and then subjected to diastereoselective alkylation or conjugate addition reactions.

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This is often a more atom-economical and efficient method than the use of stoichiometric chiral auxiliaries. For example, the enantioselective synthesis of β-amino acid derivatives, which are structurally related to the target compound, has been achieved through copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. reachemchemicals.com In this method, the choice of a chiral ligand for the copper catalyst controls the regioselectivity and enantioselectivity of the reaction.

Furthermore, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated esters is a well-established method for the synthesis of chiral β-aryl esters, which can then be hydrolyzed to the corresponding butanoic acids. A notable example is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, an analogue of the target compound. acs.org This synthesis utilizes a rhodium catalyst in combination with a chiral BINAP ligand to achieve high enantioselectivity. acs.org The choice of the (R)- or (S)-BINAP ligand dictates the absolute stereochemistry of the product. acs.org

The enantiospecific synthesis from a chiral pool is another viable strategy. This approach utilizes a readily available, enantiomerically pure natural product as a starting material. For the synthesis of analogues like (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, (S)-serine has been employed as a chiral starting material. mdpi.com This method involves a sequence of reactions that transform the starting material into the desired product while retaining the original stereochemical integrity.

The following table summarizes key aspects of selected stereocontrolled synthetic methods applicable to this compound and its analogues.

Method Catalyst/Auxiliary Key Reaction Product Type Reference
Asymmetric Conjugate AdditionRhodium / Chiral BINAP ligandArylation of an α,β-unsaturated esterChiral β-aryl butanoic acid ester acs.org
Asymmetric HydroaminationCopper / Chiral ligandHydroamination of an α,β-unsaturated carbonylChiral β-amino acid derivative reachemchemicals.com
Chiral Pool Synthesis(S)-SerineMulti-step conversionChiral β-amino acid mdpi.com

Catalytic Approaches and Reagent Systems in Synthesis (e.g., Palladium-catalyzed Couplings)

Catalytic methods are central to the efficient and selective synthesis of this compound and its precursors. These approaches offer advantages in terms of reaction rates, yields, and functional group tolerance. Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for the formation of carbon-carbon bonds, which are crucial for constructing the aryl-substituted butanoic acid scaffold.

One of the most widely used catalytic systems for creating the key aryl-carbon bond is the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the coupling of 3,4-difluorophenylboronic acid with a suitable butenoate derivative.

Rhodium-catalyzed reactions, as mentioned in the previous section, also play a significant role. The asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a prime example. In the synthesis of (S)-3-(4-bromophenyl)butanoic acid, a rhodium(I) complex, bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430), is used in conjunction with (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) as a chiral ligand. acs.org This catalytic system effectively promotes the addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate. acs.org

Copper-catalyzed reactions have also emerged as a valuable tool. For instance, CuH-catalyzed hydroamination has been reported for the enantioselective synthesis of β-amino acid derivatives. reachemchemicals.com This reaction proceeds through the hydrocupration of an α,β-unsaturated carbonyl compound, followed by reaction with an aminating agent. reachemchemicals.com The choice of ligand is critical for controlling the regioselectivity of the hydrocupration. reachemchemicals.com

The following table provides an overview of some catalytic systems and reagents used in the synthesis of related compounds.

Catalyst System Reagents Reaction Type Application Reference
Bis(norbornadiene)rhodium(I) tetrafluoroborate / (R)-BINAP(4-bromophenyl)boronic acid, ethyl (E)-but-2-enoate, triethylamineAsymmetric 1,4-additionSynthesis of (S)-3-(4-bromophenyl)butanoic acid acs.org
Palladium CatalystArylboronic acid, organic halide, baseSuzuki-Miyaura CouplingGeneral C-C bond formation
Copper(I) hydride / Chiral ligandα,β-unsaturated carbonyl compound, aminating reagentEnantioselective HydroaminationSynthesis of β-amino acid derivatives reachemchemicals.com

Green Chemistry Considerations and Process Intensification in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and their intermediates, including this compound. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

A key aspect of green chemistry is the selection of solvents. Traditional organic solvents often pose environmental and health risks. The pharmaceutical industry is actively exploring the use of greener alternatives such as water, supercritical fluids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com These solvents are less toxic and can be derived from renewable resources. mdpi.com For asymmetric syntheses, the use of water or solvent-free conditions is particularly attractive. nih.govacs.org

Catalysis, especially biocatalysis and the use of highly efficient metal catalysts, is a cornerstone of green chemistry. Biocatalysis, which employs enzymes or whole microorganisms, can offer high selectivity under mild reaction conditions, often in aqueous media. mdpi.com The use of highly active metal catalysts, such as palladium-based systems, allows for very low catalyst loadings (ppm levels), which reduces cost and minimizes metal contamination in the final product. youtube.com

Process intensification refers to the development of smaller, more efficient, and often safer manufacturing processes. This can be achieved through technologies like continuous flow reactors. Continuous manufacturing offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for real-time process monitoring and control. This can lead to higher yields, improved product quality, and reduced waste generation. nih.gov

The development of a greener synthesis for (S)-3-aminobutanoic acid, a related compound, highlights some of these principles in action. rsc.org The improved process involved an enzymatic resolution in a solvent-free, one-pot process, and avoided the need for column chromatography with organic solvents. rsc.org The environmental impact was assessed using metrics like the E-factor (Environmental factor), which quantifies the amount of waste produced per unit of product. rsc.org

The following table outlines some green chemistry considerations and process intensification strategies relevant to the synthesis of this compound.

Green Chemistry Principle Strategy Benefit Reference
Use of Safer SolventsEmploying water, 2-MeTHF, or CPMEReduced toxicity and environmental impact mdpi.com
Atom EconomyUtilizing catalytic reactions (e.g., asymmetric catalysis)Minimized waste generation nih.gov
Use of Renewable FeedstocksStarting from bio-derived materialsReduced reliance on fossil fuels acs.org
Energy EfficiencyEmploying biocatalysis at ambient temperature and pressureLower energy consumption mdpi.com
Process IntensificationImplementing continuous flow manufacturingImproved safety, efficiency, and consistency nih.gov

Molecular Structure and Conformational Analysis of 3 3,4 Difluorophenyl Butanoic Acid

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques are fundamental in determining the structural framework of organic molecules. By analyzing the interaction of 3-(3,4-difluorophenyl)butanoic acid with electromagnetic radiation, detailed information about its molecular components and their chemical environments can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the difluorophenyl ring typically appear as a complex multiplet in the downfield region, generally between 7.0 and 7.3 ppm, due to spin-spin coupling with each other and with the fluorine atoms. The methine proton (CH) adjacent to the aromatic ring is expected to resonate as a multiplet, further split by the neighboring methyl and methylene (B1212753) protons. The methylene protons (CH₂) adjacent to the carboxylic acid group would likely appear as a doublet of doublets, while the methyl protons (CH₃) would present as a doublet. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm. docbrown.infoorgchemboulder.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.infolibretexts.org The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 170-180 ppm. The aromatic carbons show multiple signals in the region of 115-150 ppm, with the carbons directly bonded to fluorine atoms exhibiting large C-F coupling constants. The aliphatic carbons, including the methine, methylene, and methyl carbons, resonate in the upfield region of the spectrum, generally between 15 and 45 ppm. docbrown.infolibretexts.orgyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)>10 (broad singlet)170-180
Aromatic (C₆H₃F₂)7.0-7.3 (multiplet)115-150 (multiple signals with C-F coupling)
Methine (CH)Multiplet~40-45
Methylene (CH₂)Multiplet~35-40
Methyl (CH₃)Doublet~15-20

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

The IR spectrum of this compound is characterized by several key absorption bands. A broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. docbrown.info A strong, sharp peak corresponding to the C=O stretching of the carbonyl group in the carboxylic acid should appear around 1700-1725 cm⁻¹. docbrown.infonist.gov The C-F stretching vibrations of the difluorophenyl group are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

Raman spectroscopy provides additional information on the vibrational modes. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric C-F stretching vibrations may also be observed. Unlike in IR spectroscopy, the C=O stretch is typically a weaker band in the Raman spectrum. nih.govrsc.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid (O-H)2500-3300 (broad)Stretching
Carbonyl (C=O)1700-1725 (strong)WeakerStretching
Aromatic C=C~1400-1600StrongStretching
C-F1100-1300 (strong)PresentStretching
Aromatic C-H>3000Stretching
Aliphatic C-H<3000Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The 3,4-difluorophenyl group is the primary chromophore in this molecule. The presence of the aromatic ring is expected to give rise to absorptions in the UV region. Typically, substituted benzene (B151609) rings show a strong absorption band (π → π* transition) around 200-230 nm and a weaker, fine-structured band (n → π* transition) around 250-280 nm. mdpi.comlibretexts.orgresearchgate.net The fluorine substituents may cause a slight shift in the position and intensity of these bands compared to unsubstituted benzene. The carboxylic acid group itself does not absorb significantly in the standard UV-Vis range.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₁₀F₂O₂, MW = 200.18 g/mol ). uni.luuni.lu

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage next to the carbonyl group can also occur. thieme-connect.demiamioh.edu A significant fragmentation pathway would likely involve the McLafferty rearrangement, which is common for carbonyl compounds with gamma-hydrogens, leading to the loss of a neutral molecule and the formation of a characteristic fragment ion. miamioh.edudocbrown.info In this case, this could lead to a fragment with m/z corresponding to the difluorophenylpropene cation. The presence of the difluorophenyl group would also lead to characteristic fragments corresponding to this moiety.

Advanced Structural Characterization Techniques

For a definitive determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard.

Computational and Theoretical Chemical Investigations of 3 3,4 Difluorophenyl Butanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the properties of 3-(3,4-Difluorophenyl)butanoic acid at the electronic level. epstem.netresearchgate.net DFT, using functionals like B3LYP, is often employed for its balance of accuracy and computational cost in optimizing molecular geometry and calculating various properties. biointerfaceresearch.comresearchgate.net These calculations are typically performed with a basis set such as 6-311G+(d,p) to ensure reliable results. researchgate.net

HOMO-LUMO Energies The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.comnih.gov For aromatic compounds, these orbitals are often distributed across the π-system. In this compound, the HOMO would likely be concentrated on the electron-rich difluorophenyl ring, while the LUMO may also be located on the ring system, with contributions from the carboxylic acid group. A smaller energy gap would imply that the molecule is more polarizable and reactive. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties
ParameterTypical Calculated Value (eV)Significance
EHOMO~ -6.5 to -7.5Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO~ -0.5 to -1.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)~ 5.0 to 7.0Indicates chemical reactivity and kinetic stability. aimspress.com

Electrostatic Potential Mapping Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.orgnumberanalytics.comresearchgate.net These maps are generated by plotting the electrostatic potential on the molecule's electron density surface. numberanalytics.comwuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.comresearchgate.net For this compound, the MEP map would show a high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. researchgate.net The acidic hydrogen of the hydroxyl group would exhibit a strong positive potential, indicating its susceptibility to deprotonation. wuxiapptec.com The fluorine atoms would also create localized negative potential on the aromatic ring. avogadro.cc

Natural Bond Orbital (NBO) analysis transforms the complex wavefunction of a molecule into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method is invaluable for quantifying intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deyoutube.com The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uni-muenchen.de

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) of C=Oσ* (C-C) of acid chain~ 20-30Lone Pair → Antibonding Sigma
LP (F)π* (C-C) of phenyl ring~ 2-5Lone Pair → Antibonding Pi
σ (C-H) of alkyl chainσ* (C-C) of phenyl ring~ 1-3Sigma Bond → Antibonding Sigma

Quantum chemical calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for structural validation. epstem.netias.ac.in DFT methods are commonly used to calculate vibrational frequencies (FT-IR and Raman) and NMR chemical shifts (¹H and ¹³C). epstem.netias.ac.in

Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. epstem.net For this compound, characteristic vibrational modes would include the C=O stretch of the carboxylic acid, the C-F stretches on the phenyl ring, and various C-H bending and stretching modes. ias.ac.in

The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict NMR chemical shifts. mdpi.com These theoretical calculations can help assign complex spectra and confirm the molecule's structure.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic properties, molecular modeling and dynamics simulations are used to explore the larger-scale conformational behavior and movements of the molecule over time.

Conformational analysis studies the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and their relative stabilities. lumenlearning.comlibretexts.orgchemistrysteps.com For this compound, rotation around the C-C bonds in the butanoic acid chain and the bond connecting the phenyl ring to the chain leads to a complex potential energy surface with multiple local minima (stable conformers).

The stability of different conformers is influenced by steric hindrance and torsional strain. libretexts.org For instance, gauche interactions between the bulky difluorophenyl group and the carboxylic acid group would be less stable than an anti conformation where these groups are further apart. chemistrysteps.compharmacy180.com Computational methods can map this landscape to identify the most stable, low-energy conformations that the molecule is most likely to adopt. lumenlearning.com

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Molecular dynamics (MD) simulations and continuum solvation models, such as the Polarizable Continuum Model (PCM), can be used to investigate these effects. biointerfaceresearch.comresearchgate.net

MD simulations explicitly model the interactions between the solute (this compound) and individual solvent molecules (e.g., water), providing a dynamic picture of how the solvent affects conformational preferences and molecular motion. mdpi.comdovepress.comnih.gov Continuum models, often used in conjunction with DFT calculations, approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in different solvent environments. reddit.com Studies on similar carboxylic acids have shown that polar solvents can stabilize charged species and influence reaction mechanisms, such as favoring proton transfer. researchgate.net For this compound, the solvent would affect the acidity of the carboxylic group and the stability of its various conformers.

Structure-Reactivity Relationships Derived from Computational Data

Detailed computational studies specifically focused on the structure-reactivity relationships of this compound are not extensively available in publicly accessible scientific literature. However, a relevant study by Kerru and colleagues provides insights into the computational analysis of a series of new butanoic acid derivatives, which may include or be structurally related to this compound. researchgate.netbiointerfaceresearch.com This research employed Density Functional Theory (DFT) calculations to explore the molecular structure, electronic properties, and reactivity of four novel butanoic acid derivatives. researchgate.netbiointerfaceresearch.com

The study utilized the B3LYP/6-31+G(d) level of theory for geometry optimization and the computation of various molecular properties. biointerfaceresearch.com Such computational methods are instrumental in understanding the chemical behavior of molecules by providing data on their electronic structure and potential for interaction. biointerfaceresearch.com

Key parameters often derived from these computational investigations to infer structure-reactivity relationships include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the delocalization of electron density between filled and unfilled orbitals, which is critical for understanding intramolecular interactions and stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how a molecule will interact with other chemical species. researchgate.net

While the specific findings for this compound are not explicitly detailed in the available abstracts, the research on analogous butanoic acid derivatives highlights the distribution of HOMO and LUMO orbitals. For instance, in the studied compounds, the HOMO is primarily located on the aromatic rings, while the LUMO's distribution varies between the aromatic ring and the aliphatic chain depending on the specific substitutions. researchgate.net

The following interactive table showcases the type of data typically generated in such computational studies. Please note that the values presented are hypothetical and for illustrative purposes only, as the specific data for this compound could not be retrieved.

Computed Property Hypothetical Value Significance in Structure-Reactivity
HOMO Energy-6.5 eVIndicates the molecule's electron-donating ability. A higher energy value suggests a better electron donor.
LUMO Energy-1.2 eVRepresents the molecule's electron-accepting ability. A lower energy value indicates a better electron acceptor.
HOMO-LUMO Gap5.3 eVA larger gap generally implies higher kinetic stability and lower chemical reactivity.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Electronegativity (χ)3.85 eVA measure of the molecule's ability to attract electrons.
Global Hardness (η)2.65 eVIndicates resistance to change in electron distribution.
Global Softness (S)0.19 eV⁻¹The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)2.79 eVQuantifies the electrophilic character of a molecule.

Further in-depth computational research focusing solely on this compound would be necessary to provide precise data and a comprehensive understanding of its structure-reactivity profile. Such studies would elucidate the influence of the difluorophenyl group on the electronic properties and reactivity of the butanoic acid moiety.

Chemical Reactivity and Derivatization Studies of 3 3,4 Difluorophenyl Butanoic Acid

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amide Formation, Acid Chloride Formation)

The carboxylic acid functional group is a cornerstone of the reactivity of 3-(3,4-difluorophenyl)butanoic acid, serving as a gateway for the synthesis of numerous derivatives such as esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several established methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the ester product, the water formed is typically removed, often by azeotropic distillation. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions yields ethyl 3-(3,4-difluorophenyl)butanoate. quora.com Alternative methods include reaction with epoxides to form β-hydroxyesters or transesterification. quora.com

Amide Formation: Amide derivatives are synthesized by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. lumenlearning.com This reaction typically requires activation of the carboxylic acid, as direct reaction with an amine is slow. lumenlearning.comyoutube.com Common methods involve the use of coupling agents like carbodiimides (e.g., DCC, EDCI) or converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. In a related example, (3R)-3-[(1,1-dimethylethoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid has been successfully coupled with an amine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a condensing agent. google.com Another approach involves using carbonyldiimidazole (CDI) to form an acylimidazole intermediate which then reacts with the amine. google.com These methods provide efficient pathways to amides from this compound.

Acid Chloride Formation: For conversion to more reactive derivatives, this compound can be transformed into its acid chloride, 3-(3,4-difluorophenyl)butanoyl chloride. This is typically accomplished by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive electrophile, serving as a key intermediate for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions under milder conditions than the parent carboxylic acid.

Reaction TypeReagentsProductGeneral Principle
Esterification (Fischer)Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)3-(3,4-Difluorophenyl)butanoate EsterAcid-catalyzed condensation between a carboxylic acid and an alcohol. masterorganicchemistry.comtruman.edu
Amide FormationAmine (R'R''NH), Coupling Agent (e.g., EDCI, DMTMM)N-substituted-3-(3,4-Difluorophenyl)butanamideActivation of the carboxylic acid followed by nucleophilic attack by an amine. lumenlearning.comgoogle.com
Acid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)3-(3,4-Difluorophenyl)butanoyl ChlorideConversion of the carboxylic acid hydroxyl group to a chloride.

Reactions of the Difluorophenyl Ring (e.g., Electrophilic Aromatic Substitution, Reduction)

The difluorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), although its reactivity is modulated by the electronic effects of its substituents.

Electrophilic Aromatic Substitution (SEAr): The two fluorine atoms and the 3-butanoic acid substituent significantly influence the regioselectivity of SEAr reactions. Fluorine is an ortho-, para-directing group, yet it is deactivating towards electrophilic attack due to its high electronegativity. libretexts.org The alkyl chain at position 1 is also an ortho-, para-directing group and is activating. However, the entire 3-butanoic acid substituent is generally considered deactivating. The directing effects are as follows:

Fluorine at C-3: Directs incoming electrophiles to positions 2, 4, and 6.

Fluorine at C-4: Directs incoming electrophiles to positions 3 and 5.

Alkyl group at C-1: Directs incoming electrophiles to positions 2 and 6.

The combined effect of these substituents makes predicting the major product complex. The positions ortho to the alkyl group (C-2 and C-6) and ortho to the C-3 fluorine (C-2) are activated. Position C-5 is activated by the C-4 fluorine. Therefore, substitution is most likely to occur at positions 2, 5, or 6. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂ and a Lewis acid), and Friedel-Crafts reactions. libretexts.orgwikipedia.org The formation of a benzenium ion (σ-complex) intermediate is the rate-determining step in these reactions. masterorganicchemistry.comresearchgate.net

Reduction: The aromatic ring can be reduced under certain conditions, although this typically requires harsh reagents due to the stability of the aromatic system. Catalytic hydrogenation using catalysts like rhodium on carbon or ruthenium under high pressure can reduce the benzene (B151609) ring. Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol, could also be employed to yield a non-conjugated diene, though the presence of the carboxylic acid would likely require protection or would be reduced itself.

Reaction TypeReagentsPotential Major Product(s)Key Considerations
NitrationHNO₃, H₂SO₄Nitro-3-(3,4-difluorophenyl)butanoic acid (at C-2, C-5, or C-6)The nitronium ion (NO₂⁺) is the electrophile. libretexts.org Directing effects of F and the alkyl chain compete.
BrominationBr₂, FeBr₃Bromo-3-(3,4-difluorophenyl)butanoic acid (at C-2, C-5, or C-6)Lewis acid polarizes Br₂ to generate the electrophile. libretexts.org
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-3-(3,4-difluorophenyl)butanoic acid (at C-6)The ring is deactivated, making this reaction challenging. Steric hindrance may favor the less-hindered C-6 position.

Reactions at the Butanoic Acid Chain (e.g., Alkylation, Substitution, Decarboxylation)

The aliphatic chain of this compound offers sites for functionalization, particularly at the α- and β-positions.

Alkylation/Substitution: The carbon alpha to the carbonyl group (C-2) is the most common site for substitution reactions. It can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. Halogenation at the α-position can also be achieved, for example, via the Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with Br₂ and a catalytic amount of PBr₃.

Intramolecular Cyclization: The butanoic acid chain can participate in intramolecular reactions with the phenyl ring. For instance, in a reaction analogous to that of 4-phenylbutanoic acid, treatment of this compound with a strong acid or conversion to its acid chloride followed by treatment with a Lewis acid (like AlCl₃) could induce an intramolecular Friedel-Crafts acylation. sigmaaldrich.com This would likely lead to the formation of a tetralone derivative, specifically a difluoro-substituted tetralone.

Decarboxylation: While simple decarboxylation of a butanoic acid is difficult, if a carbonyl group were introduced at the β-position (C-3), the resulting β-keto acid would readily undergo decarboxylation upon heating. This is not a direct reaction of the parent compound but a potential transformation of a derivative.

Reaction TypePositionReagentsProduct Type
α-Halogenation (HVZ)C-21. Br₂, PBr₃ (cat.) 2. H₂O2-Bromo-3-(3,4-difluorophenyl)butanoic acid
α-AlkylationC-21. LDA 2. R-X (Alkyl Halide)2-Alkyl-3-(3,4-difluorophenyl)butanoic acid
Intramolecular AcylationC-1 and C-2 of Phenyl Ringe.g., Polyphosphoric acid, heatDifluorotetralone derivative

Stereochemical Transformations and Control in Derivatives

The chiral center at the C-3 position of this compound makes stereochemical control a critical aspect of its derivatization, particularly for applications in medicinal chemistry.

The synthesis of optically active 3-arylbutanoic acid derivatives can be achieved with high diastereoselectivity. nih.gov One powerful method is the palladium-catalyzed conjugate addition of arylboronic acids to chiral α,β-unsaturated imides. nih.gov For instance, a chiral auxiliary like 4-tert-butyloxazolidin-2-one can be used to form an unsaturated imide, which then undergoes conjugate addition with 3,4-difluorophenylboronic acid. This approach allows for the creation of the C-3 stereocenter with excellent control.

Furthermore, stereochemical transformations can be performed on derivatives. The development of methods for C(sp³)-H activation allows for the stereoselective introduction of substituents, which has been used to create complex proline analogs with high enantiocontrol. nih.gov In other systems, Lewis acids like indium triflate have been used to catalyze ring-opening reactions of bicyclic adducts, yielding products with highly controlled regio- and stereochemistry. nih.gov These advanced synthetic strategies can be adapted to control the stereochemistry of derivatives of this compound, enabling the synthesis of specific stereoisomers. For example, the stereochemistry of amide derivatives can be influenced by through-space interactions, as observed in trifluoroacetamides, which can be analyzed using advanced NMR techniques. nih.gov

MethodDescriptionApplication to 3-(3,4-DFPBA) DerivativesReference
Palladium-Catalyzed Conjugate AdditionDiastereoselective addition of an arylboronic acid to a chiral α,β-unsaturated imide.Enables the synthesis of optically active this compound derivatives with high diastereoselectivity. nih.gov
Chiral Auxiliary ControlA removable chiral group directs the stereochemical outcome of a reaction.Used in asymmetric synthesis to introduce the desired stereochemistry at C-3. nih.gov
C(sp³)-H ActivationStereoselective functionalization of a C-H bond using a chiral catalyst.Allows for late-stage, stereocontrolled modification of the butanoic acid chain. nih.gov
Lewis Acid-Mediated ReactionsUse of Lewis acids to control the regio- and stereoselectivity of reactions.Can be applied to control transformations in complex derivatives. nih.gov

Research on Biological Interactions in Vitro and Mechanistic Focus

Exploration of Molecular Targets and Biochemical Pathways

The exploration of molecular targets for phenylbutanoic acid derivatives has revealed potential interactions with enzymes and receptors, leading to the modulation of key biochemical pathways.

Phenylbutanoic acid scaffolds have been investigated as inhibitors of several enzymes, including kynurenine (B1673888) 3-monooxygenase, histone deacetylases, and urease.

Kynurenine 3-Monooxygenase (KMO) Inhibition: KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, and its inhibition is a therapeutic strategy for neurodegenerative diseases. mdpi.com While direct inhibition by 3-(3,4-difluorophenyl)butanoic acid has not been reported, analogs with a 3-arylpropionic acid scaffold have been studied as S1P1 receptor agonists, which can indirectly influence pathways related to neuroinflammation. nih.gov The core structure of 3-phenylbutanoic acid is a key feature in some KMO inhibitors, suggesting that substitutions on the phenyl ring and butanoic acid chain could modulate activity. google.com

Histone Deacetylase (HDAC) Inhibition: Phenylbutyrate, a related compound, is a known inhibitor of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a target for cancer therapy. nih.govmdpi.com The butanoic acid moiety is a common feature in many HDAC inhibitors. mdpi.com The presence of the phenyl ring in this compound suggests potential for HDAC inhibition, although the effect of the difluoro-substitution would require specific investigation. Studies on 4-(phenylthio)butanoic acid, an analog of 4-phenylbutanoic acid, have shown that it functions as an HDAC inhibitor.

Urease Inhibition: While no direct studies link this compound to urease inhibition, the broader class of carboxylic acid derivatives has been explored for this activity. The specific impact of the difluorophenyl group on the butanoic acid scaffold in this context remains to be determined.

The interaction of fluorinated phenylalkanoic acids with various receptors is an area of active research.

Cannabinoid Receptor (CB2) Ligands: The introduction of fluorine into ligands can significantly impact binding affinity. For instance, fluorinated imidazole (B134444) derivatives have been developed as highly affine and selective CB2 receptor ligands. nih.gov This highlights the potential for the difluorophenyl group in this compound to influence its interaction with specific receptor subtypes.

Retinoic Acid Receptor-Related Orphan Receptor (RORα/γ) Inverse Agonists: A benzenesulfonamide (B165840) derivative, T0901317, which contains a trifluoroethylphenyl group, has been identified as a high-affinity inverse agonist for both RORα and RORγ. nih.gov This suggests that fluorinated phenyl moieties can play a crucial role in the binding of ligands to nuclear receptors.

General Receptor Interactions: The ability of artificial receptors to bind fluoride (B91410) in aqueous solutions underscores the potential for fluorine atoms to participate in specific interactions with biological targets. rsc.org The difluoro-substitution on the phenyl ring of this compound could therefore be a key determinant of its receptor binding profile.

The cellular effects of phenylbutanoic acid derivatives are often linked to their ability to modulate processes like cell proliferation and apoptosis.

Cell Proliferation and Apoptosis: 4-Phenylbutyrate (4-PBA) has been shown to mitigate fluoride-induced cytotoxicity by reversing the suppression of Tgf-β1 expression and increasing the anti-apoptotic Bcl2/Bax ratio. nih.gov It also inhibits fluoride-induced cytochrome-c release from mitochondria. nih.gov Furthermore, 4-PBA can improve cardiac function by interfering with autophagy pathways. nih.gov These findings suggest that phenylbutanoic acid derivatives can have protective effects against cellular stress and modulate cell death pathways.

Effects on Cancer Cells: Coumarin-3-carboxamide derivatives, which share some structural similarities with phenylbutanoic acids, have shown potential to inhibit the growth of cancer cells. Specifically, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives were found to be potent against HepG2 and HeLa cancer cell lines. mdpi.com

Structure-Activity Relationship (SAR) Studies of Analogues with Varied Substitutions

SAR studies provide valuable insights into how chemical modifications of a lead compound affect its biological activity.

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity.

Enhanced Binding Affinity: In the context of cannabinoid receptor ligands, fluorination has been a successful strategy to develop compounds with high affinity and selectivity for the CB2 receptor. nih.gov This suggests that the difluoro-substitution in this compound could enhance its binding to specific biological targets.

Modulation of Cytotoxicity: The position and number of fluorine substituents can have a profound effect on the biological activity of a compound. For example, in a series of coumarin-3-carboxamide derivatives, 4-fluoro and 2,5-difluoro substitutions on the benzamide ring resulted in potent anticancer activity. mdpi.com

Modifications to the butanoic acid chain and the stereochemistry of the molecule are critical for its biological activity.

Propionic Acid Chain Modifications: In a series of 3-arylpropionic acids acting as S1P1 receptor agonists, substitutions on the propionic acid chain were found to enhance the half-life of the compounds in rats. nih.gov This highlights the importance of the aliphatic chain in determining the pharmacokinetic properties of these molecules.

Importance of the Carboxylic Acid Group: For coumarin (B35378) derivatives, the presence of a carboxylic acid at the C3 position was found to be essential for antibacterial activity. researchgate.net This underscores the critical role of the carboxylic acid moiety in the biological activity of this class of compounds.

Chiral Center Configuration: The stereochemistry of the molecule is often crucial for its biological activity. For instance, the (R)-configuration of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of the DPP-4 inhibitor sitagliptin (B1680988). This emphasizes the importance of the chiral center at the C3 position of the butanoic acid chain for specific biological interactions.

Mechanistic Insights from In Vitro Biochemical and Cell-Based Assays

In the field of drug discovery and chemical biology, researchers utilize a variety of in vitro biochemical and cell-based assays to elucidate the mechanism of action of a compound. Biochemical assays are crucial for identifying direct molecular targets and understanding the kinetics of interaction. These assays often involve purified proteins, such as enzymes or receptors, to observe how a compound affects their activity. For a compound like this compound, researchers would typically screen it against a panel of relevant biological targets.

Following biochemical characterization, cell-based assays are employed to understand a compound's effect within a more complex biological system. These assays can reveal insights into cellular pathways that are modulated by the compound, such as signaling cascades or metabolic pathways. Techniques like reporter gene assays, protein expression analysis, and cell viability studies are common. However, specific studies detailing the application of these in vitro biochemical or cell-based assays to this compound are not currently available in the public domain.

Computational Biology Approaches for Ligand-Target Interaction Modeling

Computational biology offers powerful tools for predicting and analyzing the interactions between a small molecule, or ligand, like this compound, and its potential protein targets. These in silico methods are often used to guide and complement experimental research.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the binding affinity between the ligand and the protein. The process involves creating a three-dimensional model of the protein's binding site and then "docking" the ligand into this site in various conformations. A scoring function is used to rank the different poses, with the lowest energy conformation often representing the most likely binding mode. While molecular docking has been applied to various butanoic acid derivatives to explore their interactions with targets like matrix metalloproteinases and cyclooxygenases, no specific molecular docking studies for this compound have been published.

ADMET Prediction for Research Purposes:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical computational tool in early-stage drug discovery. These predictive models use the chemical structure of a compound to estimate its pharmacokinetic and toxicological properties. Various software platforms and machine learning algorithms are available to predict a wide range of ADMET properties, such as aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential for toxicity. This information is vital for prioritizing compounds with favorable drug-like properties for further experimental testing. As with molecular docking, there is no specific published ADMET prediction data for this compound.

Applications in Advanced Organic Synthesis and Material Science Research

Utilization as a Chirality Source in Asymmetric Synthesis

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a fundamental tool in this endeavor. sigmaaldrich.com The enantiomers of 3-(3,4-difluorophenyl)butanoic acid can be synthesized or separated and then used to introduce a defined stereocenter into a target molecule.

The presence of a chiral center in this compound makes it a valuable precursor in enantioselective synthesis. For instance, in the synthesis of more complex molecules, the specific stereochemistry of a chiral building block can dictate the stereochemical outcome of subsequent reactions. This approach is often more efficient than introducing chirality at a later stage of a synthetic sequence. The synthesis of chiral β-amino acids, which are important components of many pharmaceuticals, can be achieved using chiral starting materials to guide the formation of the desired stereoisomer. researchgate.net While not a chiral auxiliary that is later removed, the enantiomerically pure form of this compound serves as a direct source of chirality for the final product.

Role in the Synthesis of Complex Fluorinated Bioactive Molecules and Precursors

The 3,4-difluorophenyl motif is present in a number of bioactive molecules, and this compound and its derivatives are key intermediates in their synthesis. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final compound. sigmaaldrich.com

A prominent example is the synthesis of sitagliptin (B1680988), an oral anti-diabetic medication that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov The structure of sitagliptin contains a trifluorophenyl group, and its synthesis often involves intermediates that are structurally very similar to this compound. For example, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key chiral intermediate in several synthetic routes to sitagliptin. researchgate.netgoogle.comresearchgate.net The synthesis of this intermediate can be achieved through various methods, including asymmetric hydrogenation and enzymatic resolutions. nih.govresearchgate.net The principles and synthetic strategies used for the trifluorinated analog are often applicable to the synthesis of bioactive molecules containing the 3,4-difluorophenyl group.

Another example of a bioactive molecule containing a difluorophenyl group is Nirogacestat, a gamma-secretase inhibitor for the treatment of desmoid tumors. wikipedia.org Although the synthesis of Nirogacestat itself may not directly start from this compound, the presence of the difluorophenyl moiety highlights the importance of this structural motif in modern drug discovery. The development of synthetic routes to such complex molecules often relies on the availability of versatile building blocks like fluorinated butanoic acid derivatives. mdpi.com

Precursor in the Development of Novel Chemical Entities for Research Probes

Fluorinated compounds have found significant utility as probes in biomedical research, primarily due to the unique properties of the fluorine atom. The stable isotope ¹⁹F has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. As there is no endogenous ¹⁹F in biological systems, ¹⁹F NMR offers a background-free window for imaging and detection. Furthermore, the positron-emitting isotope ¹⁸F is a widely used radionuclide in positron emission tomography (PET), a powerful in vivo imaging technique. nih.gov

This compound can serve as a precursor for the development of such research probes. The difluorophenyl group can be incorporated into larger molecules designed to interact with specific biological targets, such as proteins or enzymes. acs.org The fluorine atoms then act as a reporter group, allowing the detection and quantification of the probe's interaction with its target using ¹⁹F NMR or, if radiolabeled with ¹⁸F, PET imaging. st-andrews.ac.ukacs.org For example, fluorinated probes have been designed for the noncovalent recognition and isolation of proteins. acs.org The development of ¹⁸F-labeled radiotracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride, a process that can be applied to derivatives of this compound to create PET imaging agents. nih.gov

Contribution to the Understanding of Structure-Property Relationships in Fluorinated Compounds

The study of how the structure of a molecule influences its physical and chemical properties is a cornerstone of chemical science. The introduction of fluorine atoms into an organic molecule can have profound effects on its properties, including its electronics, lipophilicity, and metabolic stability. sigmaaldrich.com The 3,4-difluorophenyl group in this compound provides a model system for studying these effects.

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which polarizes the C-F bonds and can influence the acidity of the carboxylic acid group. nih.gov This polarization can also lead to specific noncovalent interactions, such as dipole-dipole interactions and hydrogen bonding, which can affect the conformation of the molecule and its binding to biological targets. nih.gov The study of how the position of fluorine atoms on an aromatic ring affects molecular properties is crucial for the rational design of new drugs and materials. For example, the photophysical properties of fluorene (B118485) derivatives for OLED applications are highly dependent on the electronic nature of the substituents on the aromatic rings. mdpi.com By comparing the properties of this compound with its non-fluorinated or monofluorinated analogs, researchers can gain a deeper understanding of the structure-property relationships in fluorinated compounds, which can then be applied to the design of new molecules with tailored properties. biointerfaceresearch.commdpi.com

Compound Information

Compound Name
This compound
Sitagliptin
Nirogacestat
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Dipeptidyl peptidase-4 (DPP-4)
¹⁹F
¹⁸F
Fluorene
3,4-dihydroxyphenylacetic acid
3,5-dimethoxy-4-hydroxyphenylacetic acid
4-hydroxy-3-methoxyphenylacetic acid
3-hydroxy-4-methoxyphenylacetic acid

Future Research Directions and Unexplored Avenues for 3 3,4 Difluorophenyl Butanoic Acid

The strategic incorporation of fluorine into organic molecules continues to be a pivotal strategy in medicinal chemistry and materials science. nih.govspringernature.com The compound 3-(3,4-difluorophenyl)butanoic acid, characterized by its difluorinated phenyl ring and butanoic acid side chain, represents a key pharmacophore with significant potential for further investigation. This article outlines future research directions and unexplored avenues, focusing on synthetic strategies, computational modeling, biological target investigation, and the design of next-generation analogues for mechanistic studies.

Q & A

Basic Question: What are the most reliable synthetic routes for 3-(3,4-Difluorophenyl)butanoic acid, and how can purity be optimized?

Answer:
The synthesis of this compound can be adapted from methods used for structurally similar compounds. For example:

  • Hydrolysis of nitriles or esters : Analogous to the synthesis of 3-(4-fluorophenyl)butanoic acid, hydrolysis of nitrile precursors under acidic or basic conditions can yield the target compound. Optimization involves controlling reaction temperature (e.g., 80–100°C) and using catalysts like sulfuric acid .
  • Continuous flow reactors : Automated systems improve yield and scalability, as demonstrated in the synthesis of 3-(4-fluorophenyl)butanoic acid, where flow chemistry reduced side reactions and enhanced reproducibility .
  • Purification : Recrystallization using ethanol/water mixtures or chromatographic techniques (e.g., reverse-phase HPLC) ensures high purity (>98%). Analytical HPLC with UV detection at 254 nm is recommended for purity validation .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • Spectroscopy :
    • <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substituent positions on the phenyl ring and butanoic acid chain. For example, <sup>19</sup>F NMR chemical shifts for 3,4-difluorophenyl derivatives typically appear at δ -138 to -145 ppm .
    • IR spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected: 216.17 g/mol) and fragmentation patterns .
  • Melting point analysis : Compare observed values (e.g., 49–53°C for the propionic acid analog) to literature data to assess purity .

Advanced Question: How can reaction conditions be optimized to address yield discrepancies in the synthesis of fluorinated phenylbutanoic acids?

Answer:
Yield variations often stem from competing side reactions (e.g., decarboxylation or incomplete hydrolysis). Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as seen in the synthesis of 3-(3,4-difluorophenoxy)propanoic acid, where acrylonitrile-mediated routes achieved 72% yield vs. 49% with β-propiolactone .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated hydrolysis (e.g., lipases) improve regioselectivity .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress in real time .

Advanced Question: What mechanistic insights explain the biological activity of this compound derivatives?

Answer:
The 3,4-difluorophenyl moiety enhances metabolic stability and binding affinity in biological systems. For example:

  • Enzyme inhibition : Fluorine atoms induce electron-withdrawing effects, stabilizing interactions with catalytic residues. Derivatives of similar compounds (e.g., 3,4-difluorohydrocinnamic acid) show activity against COX-2 enzymes .
  • Antimicrobial potential : Analogous difluorophenyl benzoic acids (e.g., diflunisal derivatives) suppress bacterial virulence by interfering with quorum-sensing pathways .
  • Structure-activity relationships (SAR) : Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like G-protein-coupled receptors .

Advanced Question: How can computational methods guide the design of this compound analogs with enhanced properties?

Answer:

  • Quantum mechanical calculations : DFT (e.g., B3LYP/6-311+G(d,p)) predicts electronic effects of fluorine substitution on acidity (pKa) and reactivity .
  • Molecular dynamics (MD) simulations : Assess solubility and membrane permeability by simulating interactions with lipid bilayers .
  • QSAR modeling : Use datasets from analogs (e.g., 3-(4-chlorophenyl)butanoic acid) to correlate substituent positions with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.